

Spectroscopic Characterization of N-(2-Furylmethyl)maleimide: A Technical Guide

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Compound of Interest

Compound Name: *N*-(2-Furylmethyl)maleimide

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This technical guide provides a comprehensive overview of the spectroscopic characterization of **N-(2-Furylmethyl)maleimide**, a molecule of interest in bioconjugation and materials science. The information presented herein is essential for its identification, purity assessment, and the study of its chemical behavior. This document details the expected spectroscopic data based on the analysis of analogous compounds and fundamental principles of spectroscopy.

Molecular Structure and Properties

N-(2-Furylmethyl)maleimide ($C_9H_7NO_3$) is a heterocyclic compound featuring a maleimide ring linked to a furan moiety via a methylene bridge.^[1] Its molecular weight is 177.16 g/mol.^[1] The unique chemical architecture of this molecule, combining the reactive maleimide dienophile with the furan group, makes it a valuable building block in various chemical syntheses.

Spectroscopic Data

The following tables summarize the expected quantitative data from the primary spectroscopic techniques used to characterize **N-(2-Furylmethyl)maleimide**. These values are predicted based on data from structurally similar N-substituted maleimides and furan derivatives.

Table 1: Predicted 1H NMR Spectroscopic Data (Solvent: $CDCl_3$, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.35	dd	1H	H-5 (Furan)
~6.70	s	2H	H-3', H-4' (Maleimide)
~6.30	dd	1H	H-4 (Furan)
~6.20	d	1H	H-3 (Furan)
~4.65	s	2H	H-1' (Methylene bridge)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~170.5	C-2', C-5' (C=O, Maleimide)
~150.0	C-2 (Furan)
~142.5	C-5 (Furan)
~134.0	C-3', C-4' (C=C, Maleimide)
~110.5	C-4 (Furan)
~108.0	C-3 (Furan)
~35.0	C-1' (Methylene bridge)

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretch (Furan & Maleimide)
~1770 & ~1700	Strong	Asymmetric & Symmetric C=O stretch (Imide)
~1580	Medium	C=C stretch (Maleimide)
~1500	Medium	C=C stretch (Furan ring)
~1400	Medium	CH ₂ scissoring
~1180	Strong	C-O-C stretch (Furan)
~830	Medium	=C-H bend (Maleimide)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Predicted Identity
177	[M] ⁺ (Molecular Ion)
96	[M - C ₄ H ₃ O] ⁺
81	[C ₅ H ₅ O] ⁺ (Furfuryl cation)
53	[C ₄ H ₅] ⁺

Table 5: Predicted UV-Vis Spectroscopic Data

Solvent	λ _{max} (nm)	Molar Absorptivity (ε)
Dichloromethane	~300	Not determined

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of **N-(2-Furylmethyl)maleimide** are provided below. These protocols are based on standard laboratory practices for the

analysis of N-substituted maleimides.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **N-(2-Furylmethyl)maleimide** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Number of scans: 16
 - Relaxation delay: 1.0 s
 - Pulse width: 30°
 - Acquisition time: 4.0 s
- ^{13}C NMR Acquisition:
 - Number of scans: 1024
 - Relaxation delay: 2.0 s
 - Pulse width: 45°
 - Acquisition time: 1.0 s
- Data Processing: Process the acquired free induction decays (FIDs) with an exponential line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C . Reference the spectra to the TMS signal at 0.00 ppm for ^1H and 77.16 ppm for the CDCl_3 solvent peak for ^{13}C .[\[2\]](#)

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid **N-(2-Furylmethyl)maleimide** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 32
- Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum should be presented in terms of transmittance or absorbance.

3.3 Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **N-(2-Furylmethyl)maleimide** in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
- Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
- Acquisition Parameters:
 - Ionization energy: 70 eV
 - Mass range: m/z 40-400
 - Scan speed: 1000 amu/s
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The fragmentation of the molecular ion is expected to proceed via cleavage of the bond between the methylene bridge and the furan or maleimide ring.^{[3][4]}

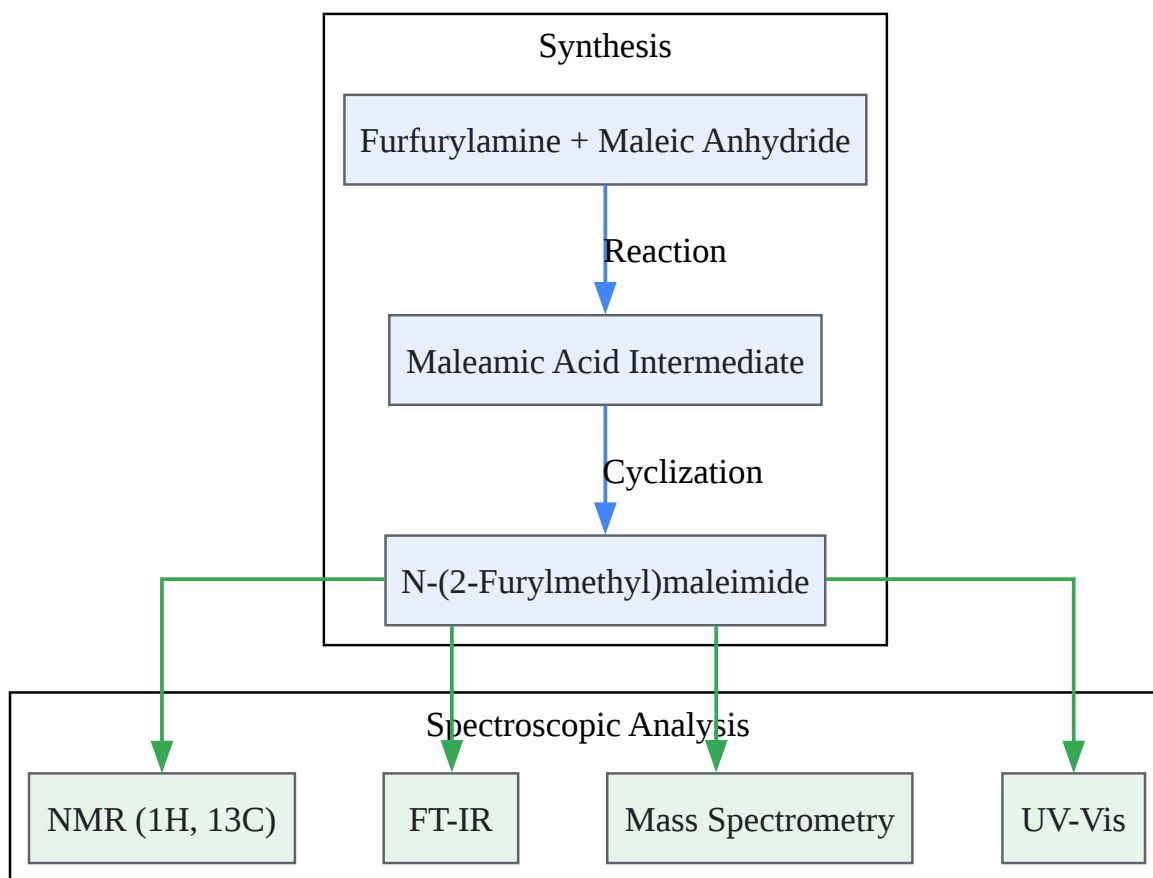
3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a stock solution of **N-(2-Furylmethyl)maleimide** in dichloromethane. Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Acquisition Parameters:**
 - Wavelength range: 200-800 nm
 - Scan speed: 400 nm/min
 - Blank: Use the solvent (dichloromethane) as the blank.
- **Data Analysis:** Determine the wavelength of maximum absorbance (λ_{max}). The absorbance in the 300 nm region is characteristic of the maleimide chromophore.^[5]

Mandatory Visualizations

4.1 Synthesis and Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis of **N-(2-Furylmethyl)maleimide**. The synthesis involves the reaction of furfurylamine with maleic anhydride to form the corresponding maleamic acid, followed by cyclization.

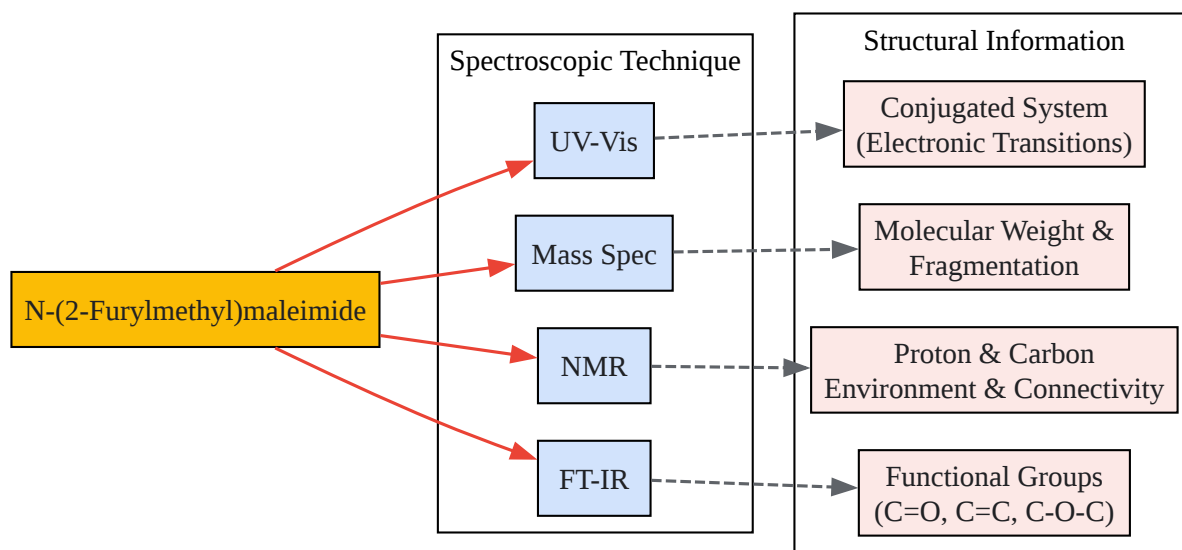


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Synthesis and Spectroscopic Analysis Workflow.

4.2 Logical Relationship of Spectroscopic Data

This diagram shows the logical relationship between the different spectroscopic techniques and the structural information they provide for **N-(2-Furylmethyl)maleimide**.



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Spectroscopic Techniques and Derived Structural Information.

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References

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